6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Technical Profile & Synthetic Utility
6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Technical Profile & Synthetic Utility
Topic: 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine Chemical Properties Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Antiviral Researchers
Executive Summary
6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a specialized heteroaromatic building block belonging to the C-nucleoside analog family. While its positional isomer, the 7-bromo derivative, is widely recognized as the key intermediate for the antiviral drug Remdesivir (Veklury) , the 6-bromo isomer represents a critical tool for Structure-Activity Relationship (SAR) exploration.
This guide details the chemical properties, divergent synthesis, and reactivity profile of the 6-bromo isomer. Unlike the 7-isomer, which is accessible via direct electrophilic aromatic substitution, the 6-bromo isomer requires de novo ring construction or blocking strategies, making it a high-value target for diversifying kinase inhibitor libraries and viral polymerase assays.
Chemical Identity & Physical Properties[1][2]
The pyrrolo[2,1-f][1,2,4]triazine scaffold mimics the adenine core found in natural nucleosides (specifically adenosine), but with a carbon-carbon glycosidic bond (in the final nucleoside) that confers resistance to enzymatic cleavage.
Table 1: Core Chemical Specifications
| Property | Specification |
| Chemical Name | 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine |
| CAS Number | 888721-83-3 (often associated with tautomers/derivatives); Note: Verify specific batch CAS as 159326-68-8 refers to the unsubstituted parent. |
| Molecular Formula | C₆H₅BrN₄ |
| Molecular Weight | 213.04 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH; Insoluble in water. |
| pKa (Calculated) | ~4.3 (protonation at N1/N2 triazine ring) |
| Melting Point | >200°C (decomposition) |
Structural Analysis & Numbering Convention
Correct numbering is vital for this scaffold, as literature often conflates the 6- and 7-positions due to varying IUPAC interpretations.
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The Bridgehead: The nitrogen at the fusion point is N5.
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The Pyrrole Ring: Contains positions 5, 6, and 7.
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Position 7: The position "para" to the bridgehead nitrogen (electronically similar to C5 in indole). This is the most nucleophilic site.
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Position 6: The position "meta" to the bridgehead. This site is electronically less activated, requiring specific synthetic logic to access.
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Diagram 1: Structural Isomerism & Numbering
Caption: Divergence in accessibility. Direct bromination of the core yields the 7-isomer exclusively due to electronic activation. The 6-isomer requires pre-functionalized precursors.
Synthetic Pathways[5][6]
The synthesis of 6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a classic example of regio-controlled heterocyclic construction . Because the 7-position is the preferred site for Electrophilic Aromatic Substitution (EAS), one cannot simply brominate the parent triazine to get the 6-bromo product.
Method: De Novo Ring Construction
The most reliable route involves building the triazine ring onto a pre-brominated pyrrole.
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Starting Material: 4-Bromo-2-pyrrolecarboxylic acid (or its ethyl ester).
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Step 1 - Amination: Conversion of the pyrrole nitrogen to an N-amino pyrrole using Chloramine-T or Hydroxylamine-O-sulfonic acid (HOSA).
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Step 2 - Amidine Formation: Reaction with formamidine acetate or an equivalent electrophile to close the 1,2,4-triazine ring.
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Step 3 - Functionalization: Conversion of the resulting lactam (one) to the amine via chlorination (POCl₃) followed by ammonolysis (NH₃/MeOH).
Diagram 2: Synthetic Workflow
Caption: De novo synthesis strategy avoiding the 7-bromo thermodynamic trap.
Reactivity Profile & Functionalization
The 6-bromo scaffold offers two orthogonal handles for medicinal chemistry optimization.
The C6-Bromide (Cross-Coupling Handle)
The bromine at position 6 is less labile than the 7-bromo analog but participates readily in Palladium-catalyzed cross-coupling reactions.
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Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.
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Sonogashira: Installation of alkynes (useful for click-chemistry probes).
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Cyanation: Zn(CN)₂/Pd(0) yields the nitrile, a precursor to amides or acids.
The C4-Amine (Prodrug Handle)
The exocyclic amine is nucleophilic but less basic than a standard aniline due to delocalization into the triazine ring.
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Acylation: Reacts with acid chlorides/anhydrides to form amides (common in prodrug strategies like Remdesivir).
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Protection: Can be protected with Boc or MMTr groups to allow chemistry on the pyrrole ring without interference.
Experimental Protocol: Suzuki Coupling at C6
This protocol describes the functionalization of the 6-position, a common workflow for generating kinase inhibitor libraries.
Objective: Synthesis of 6-(4-fluorophenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine.
Reagents:
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6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 equiv)
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4-Fluorophenylboronic acid (1.2 equiv)
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Pd(dppf)Cl₂·DCM (0.05 equiv)
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Potassium Carbonate (2.0 M aq, 3.0 equiv)
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1,4-Dioxane (0.1 M concentration)
Procedure:
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Setup: In a microwave vial or round-bottom flask, combine the 6-bromo scaffold, boronic acid, and Pd catalyst.
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Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.
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Solvent Addition: Add degassed 1,4-Dioxane and aqueous K₂CO₃ via syringe.
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Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in microwave). Monitor by LC-MS for consumption of the bromide (M+H 213/215) and appearance of product.
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Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
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Purification: Flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH) is required to separate the polar product from phosphine oxides.
Self-Validating Check:
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Success Indicator: The disappearance of the characteristic 1:1 isotopic bromine doublet in the mass spectrum.
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Failure Mode: If de-bromination (hydrodehalogenation) is observed, lower the temperature and ensure the solvent is rigorously degassed.
Safety & Handling (MSDS Highlights)
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GHS Classification: Warning.[4]
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Hazards:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Handling: Use a fume hood. The compound is generally stable but should be stored at 2-8°C under inert gas to prevent slow oxidation or hydrolysis over months.
References
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Synthesis of Pyrrolo[2,1-f][1,2,4]triazine Scaffolds: Source: National Institutes of Health (NIH) / PMC. Title: "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir" URL:[1][5][Link]
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Chemical Properties & Isomer Data: Source: PubChem.[6] Title: "Pyrrolo[2,1-f][1,2,4]triazin-4-amine Compound Summary" URL:[Link]
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Kinase Inhibitor Applications (IGF-1R): Source: ResearchGate. Title: "Discovery of a 2,4-Disubstituted Pyrrolo[1,2-f][1,2,4]triazine Inhibitor (BMS-754807)" URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Pyrrolo[2,1-f][1,2,4]triazin-4-amine | 159326-68-8 [sigmaaldrich.com]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - Pyrrolo[2,1-f][1,2,4]triazin-4-amine (C6H6N4) [pubchemlite.lcsb.uni.lu]
